
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” is a complex organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical or substituent group) in which the primary carbon atom is bonded to three other carbon atoms . The “isopropyl” part refers to a propyl group (a three-carbon alkyl radical) with the functional group located on the middle carbon . “Piperazine” is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . “Carboxamide” is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” would be influenced by its molecular structure. For example, tert-butyl groups are known to be highly dipolar and strong hydrogen bond acids .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives have been used in the asymmetric synthesis of amines, which are crucial for the development of various bioactive molecules, including amino acids and pharmaceutical agents. The tert-butanesulfinamide (tBS) methodology, employing compounds like N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, facilitates the reliable asymmetric synthesis of a broad range of amine structures from simple, readily available materials through condensation, nucleophile addition, and tert-butanesulfinyl group cleavage processes (Hai‐Chao Xu, S. Chowdhury, J. Ellman, 2013).
Development of Electrochromic Materials
Research has also focused on the synthesis of polyamides incorporating N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide units for the development of highly stable electrochromic materials. These materials exhibit excellent electrochemical and electrochromic stability, showing potential for applications in smart windows, displays, and other devices requiring visible light modulation (S. Hsiao, Guey‐Sheng Liou, Hui-min Wang, 2009).
Synthesis of Fluorescent Compounds
Another application involves the directed lithiation of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives, leading to the synthesis of new pyrenyl fluorophores. These compounds display fluorescence in both solution and solid states, indicating their potential use in the design of fluorescent materials for sensing, imaging, and electronic applications (Anna Wrona-Piotrowicz, M. Ciechańska, J. Zakrzewski, R. Métivier, A. Brosseau, A. Makal, 2016).
Polyamides with Unique Properties
Additionally, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives of tert-butylhydroquinone, which could be related to N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, have been synthesized. These polyamides are notable for their solubility, thermal stability, and ability to form transparent, flexible films, suggesting their utility in high-performance materials (Chin‐Ping Yang, S. Hsiao, Huei-Wen Yang, 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14-6-8-15(9-7-14)11(16)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAAVNWPVKSILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)
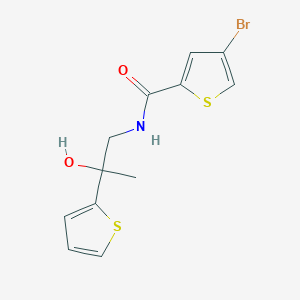
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

![N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2925638.png)

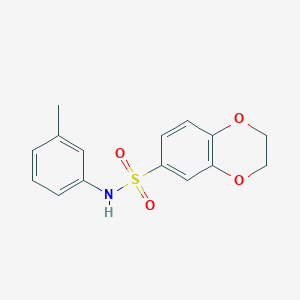
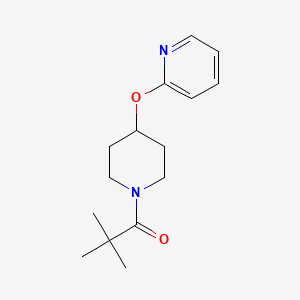
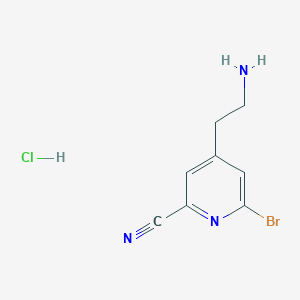

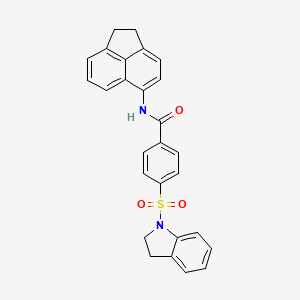
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
